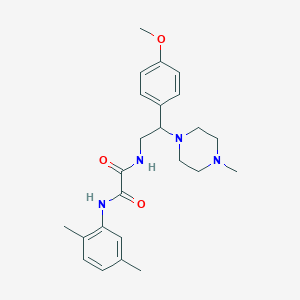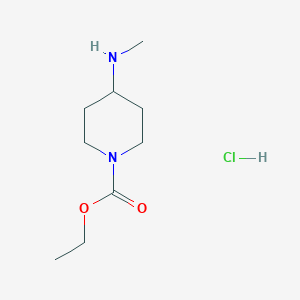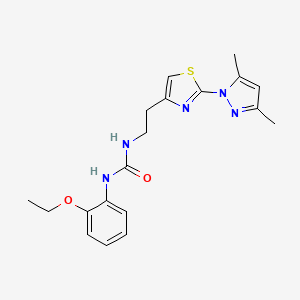
N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide, also known as CEP-32237, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Antagonist Activities
Research involving compounds with structural similarities, such as various pyrazole carboxamide derivatives, has focused on their interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies have detailed the molecular interactions, synthesis, and evaluation of these compounds, highlighting their potential as selective antagonists for receptors implicated in various physiological processes. For instance, the synthesis and characterization of NESS 0327, a putative antagonist of the CB1 cannabinoid receptor, demonstrated its high selectivity and affinity, suggesting potential therapeutic applications in conditions modulated by this receptor (Ruiu et al., 2003).
Antimicrobial Applications
Another area of interest includes the antimicrobial properties of piperazine and triazolo-pyrazine derivatives. A study synthesized and evaluated the antimicrobial activity of these compounds, indicating that modifications to the chemical structure can enhance their efficacy against specific bacterial and fungal strains (Patil et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis and structural characterization of novel compounds, including those with benzoxadiazole, pyrazole, and piperazine moieties, form a significant part of research into carboxamide derivatives. These studies often aim to develop new synthetic methods and understand the physicochemical properties of the compounds, which can inform their potential applications in medicinal chemistry and other fields (Lv et al., 2013).
Potential Therapeutic Applications
The exploration of compounds structurally related to "N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide" often targets their potential therapeutic applications. This includes investigating their roles as receptor antagonists or agonists, which could lead to the development of new drugs for treating diseases associated with those receptors. For example, studies on the synthesis, biological evaluation, and molecular modeling of cannabinoid receptor antagonists seek to find more selective and potent ligands, potentially useful in conditions such as pain, obesity, and neurological disorders (Murineddu et al., 2005).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-10-9-15(13-19(18)28-2)20(25)24(17-8-6-7-16(22)14-17)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUATVOEEACWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)




![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)